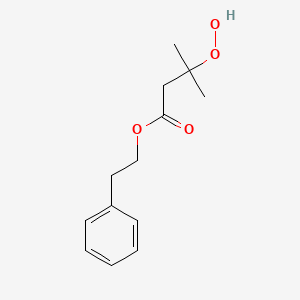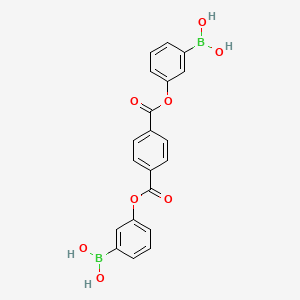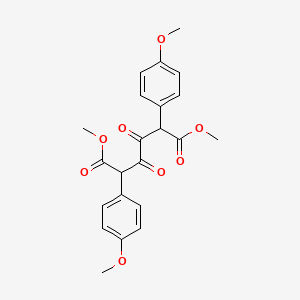![molecular formula C16H26OSi2 B14205159 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol CAS No. 918138-94-0](/img/structure/B14205159.png)
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is a complex organosilicon compound. It features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pentynol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol typically involves the reaction of 3-(dimethylphenylsilyl)propyl chloride with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reagents such as NBS (N-Bromosuccinimide) or other halogen sources.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in medicinal chemistry for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol involves interactions with various molecular targets. The silyl groups can participate in hydrophobic interactions, while the hydroxyl and alkyne groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but lacks the trimethylsilyl and alkyne groups.
1-(Trimethylsilyl)-3-propanol: Contains a trimethylsilyl group but lacks the dimethyl(phenyl)silyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, along with an alkyne and hydroxyl group. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
918138-94-0 |
|---|---|
Molecular Formula |
C16H26OSi2 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C16H26OSi2/c1-7-16(17,13-14-18(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,17H,7H2,1-6H3 |
InChI Key |
YKRKMUUIQBDPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C[Si](C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)


![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
